Studies have shown that (S)-Methyl 2-amino-3-chloropropanoate hydrochloride can inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis []. This effect is theorized to be due to the compound's ability to interact with d-serine, a vital component in the bacteria's cell wall synthesis []. Further research is needed to determine the effectiveness of this compound as a potential treatment for tuberculosis.
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is a chiral compound characterized by the presence of an amino group, a chlorinated carbon, and a methyl ester. It is often used in organic synthesis and pharmaceutical development due to its ability to act as a building block for various bioactive molecules. The compound's molecular formula is C₄H₈ClN₁O₂, and its systematic name reflects its stereochemistry, indicating that it is the S-enantiomer.
These reactions are crucial for synthesizing more complex molecules in medicinal chemistry
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride exhibits biological activities that make it a subject of interest in pharmacology. It has been studied for:
Several methods exist for synthesizing (S)-Methyl 2-amino-3-chloropropanoate hydrochloride:
The compound has various applications in different fields:
Interaction studies involving (S)-Methyl 2-amino-3-chloropropanoate hydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ:
These studies help elucidate its pharmacological profile and potential therapeutic uses .
Several compounds share structural similarities with (S)-Methyl 2-amino-3-chloropropanoate hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| L-Alanine | Simple amino acid | Non-chiral; essential for protein synthesis |
| (S)-Methyl 2-amino-3-fluoropropanoate | Contains fluorine instead of chlorine | Potentially different biological activity |
| (S)-Methyl 2-amino-3-bromopropanoate | Contains bromine instead of chlorine | May exhibit different reactivity patterns |
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is unique due to its specific chlorinated structure, which can influence its reactivity and biological interactions compared to these similar compounds .
This detailed examination highlights the significance of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride in both chemical synthesis and biological research, emphasizing its potential roles across various applications.
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research [1] [2]. The molecule consists of a methyl ester group, an amino group at the alpha position (C-2), and a chlorine atom at the beta position (C-3), with the amino group protonated to form the hydrochloride salt [9] [11].
The compound features a chiral carbon at position 2 with an S-configuration, which corresponds to the D-configuration in amino acid nomenclature [9] [11]. This stereochemistry is critical for its biological activity and applications in asymmetric synthesis [9]. The S-configuration indicates that when the molecule is oriented with the hydrogen atom pointing away from the viewer, the priority of the remaining groups decreases in a counterclockwise direction according to the Cahn-Ingold-Prelog rules [17].
The absolute configuration at the C-2 position is designated as (S), which means the spatial arrangement of the four different substituents around the chiral carbon follows a specific three-dimensional orientation [11] [13]. This stereochemical feature distinguishes it from its enantiomer, (R)-Methyl 2-amino-3-chloropropanoate hydrochloride, which has the opposite spatial arrangement at the chiral center [5] [13].
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride belongs to a family of chlorinated amino acid derivatives [3] [11]. When compared to its enantiomer, (R)-Methyl 2-amino-3-chloropropanoate hydrochloride, both compounds share identical physical and chemical properties except for their optical rotation and biological interactions with chiral environments [5] [13].
Another structurally related compound is Methyl 2-acetylamino-3-chloropropionate, which differs by having an acetyl group attached to the amino nitrogen . This N-acetylation modifies the compound's polarity and hydrogen-bonding capabilities . D-Cycloserine, a cyclic amino acid used as an antibiotic, is also structurally related but features a cyclic structure with different functional groups [8] [11].
The following table presents a comparison of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride with structurally related compounds [3] [5] :
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Relationship |
|---|---|---|---|
| (S)-Methyl 2-amino-3-chloropropanoate hydrochloride | C₄H₉Cl₂NO₂ | 174.03 | Target compound (S-configuration) |
| (R)-Methyl 2-amino-3-chloropropanoate hydrochloride | C₄H₉Cl₂NO₂ | 174.03 | Enantiomer (R-configuration) |
| Methyl 2-acetylamino-3-chloropropionate | C₆H₁₀ClNO₃ | 179.60 | N-acetylated derivative |
| D-Cycloserine | C₃H₆N₂O₂ | 102.09 | Related cyclic amino acid |
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride has the molecular formula C₄H₉Cl₂NO₂, indicating it contains 4 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms [1] [3]. The molecular weight of the compound is 174.03 g/mol, calculated from the atomic weights of its constituent elements [4] [7].
The compound consists of two distinct chemical entities: the methyl 2-amino-3-chloropropanoate cation (C₄H₈ClNO₂) with a molecular weight of 137.565 g/mol, and the hydrochloride anion (HCl) with a molecular weight of 36.461 g/mol [2] [13]. Together, these form the hydrochloride salt with the total molecular weight of 174.03 g/mol [4] [7].
The melting point of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride is reported to be in the range of 143-148°C [9] [14]. This relatively high melting point is characteristic of amino acid hydrochloride salts due to their ionic nature and strong intermolecular forces [9] [10].
For the racemic form (mixture of both S and R isomers), the melting point is reported to be slightly lower, in the range of 124-126°C [10]. This difference in melting points between the pure enantiomer and the racemic mixture is a common phenomenon in stereochemistry and can be attributed to differences in crystal packing [10] [14].
The boiling point of the racemic form is reported to be approximately 164.4°C at 760 mmHg (standard atmospheric pressure) [10]. However, specific boiling point data for the pure (S)-isomer was not found in the available literature, as the compound would likely decompose before reaching its boiling point under normal conditions [10] [14].
The spectroscopic properties of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride provide valuable information for its identification and structural characterization [15] [1].
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of the compound, although specific peak assignments were not detailed in the available literature [15]. The proton (¹H) NMR spectrum would typically show signals corresponding to the methyl ester group, the methine proton at the chiral center, the methylene protons adjacent to the chlorine atom, and the protons of the ammonium group [15] [16].
Infrared (IR) spectroscopy data for the compound was not specifically detailed in the available literature [15] [10]. However, characteristic absorption bands would be expected for the ester carbonyl group, C-N stretching, N-H stretching of the ammonium group, and C-Cl stretching [10] [15].
The refractive index of the racemic form is reported to be 1.453 [10]. The compound also exhibits optical activity, with the (S)-isomer having a specific rotation [α]²²ᴅ of +4.5° when measured at a concentration of 0.5% in dimethyl sulfoxide (DMSO) [8].
Chemical Abstracts Service (CAS) Registry Numbers are unique numerical identifiers assigned to chemical substances, allowing for unambiguous identification in scientific literature and databases [1] [11]. For (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, the assigned CAS Registry Number is 112346-82-4 [3] [4].
The enantiomeric counterpart, (R)-Methyl 2-amino-3-chloropropanoate hydrochloride, has the CAS Registry Number 17136-54-8 [5]. The racemic mixture (containing both S and R isomers) is identified by the CAS Registry Number 33646-31-0 [1] [2].
These distinct CAS numbers for the individual enantiomers and the racemic mixture highlight the importance of stereochemical specification in chemical identification systems [1] [5]. The assignment of separate identifiers ensures precise communication about which stereoisomer is being referenced in scientific and regulatory contexts [3] [11].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for the (S)-isomer is methyl (2S)-2-amino-3-chloropropanoate;hydrochloride [9] [11]. This name provides complete information about the compound's structure, including the methyl ester group, the amino substituent at position 2, the chloro substituent at position 3, and the hydrochloride salt form [1] [11].
The most widely employed classical approach involves the conversion of serine derivatives through chlorination reactions. Thionyl chloride-mediated synthesis represents the gold standard for this transformation, offering excellent selectivity and mild reaction conditions [4]. The process typically begins with serine methyl ester hydrochloride as the starting material, which undergoes chlorination at the β-hydroxy group using thionyl chloride in aprotic solvents such as toluene at elevated temperatures of 70-75°C [5] [4].
The mechanism proceeds through formation of an intermediate chlorosulfite ester, followed by intramolecular displacement to yield the desired chlorinated product with retention of stereochemistry [4] [6]. This method achieves yields of 85-95% with excellent enantiomeric purity, making it particularly suitable for pharmaceutical applications [6]. The reaction requires careful temperature control to prevent racemization and minimize side product formation [6] [7].
Alternative serine-based approaches include direct transformation from protected serine derivatives using various chlorinating agents. Dichloroacetyl derivatives of serine have been successfully employed as intermediates, providing access to the target compound through controlled deprotection and esterification sequences [7]. These methods offer good flexibility in synthetic planning but require additional protection/deprotection steps.
Phosphorus pentachloride chlorination represents a traditional but effective method for amino acid chlorination [4] [8] [9]. This approach involves treating serine methyl ester hydrochloride with phosphorus pentachloride at temperatures of 90-110°C for 4-6 hours [4] [10]. While this method provides good yields (80-90%), it requires harsh reaction conditions and can lead to side product formation [8] [11].
The reaction mechanism involves initial formation of an acid chloride intermediate, followed by nucleophilic substitution to introduce the chlorine atom at the β-position [8] [12]. Recent studies have shown that the reaction can be optimized by careful control of stoichiometry and reaction conditions, leading to selective formation of the desired product [11] [9].
Sulfuryl chloride methods have emerged as alternative chlorination strategies, particularly for aromatic substrates, though their application to amino acid systems requires careful optimization [13] [14]. These methods offer the advantage of generating chlorine radicals under controlled conditions, enabling selective functionalization.
Industrial-scale production demands robust and economical esterification methods that maintain high product quality while minimizing waste generation. Enhanced trimethylchlorosilane protocols have proven particularly effective for large-scale amino acid esterification [6] [15]. This method operates under mild conditions at room temperature, achieving yields of 85-95% with minimal racemization [6] [16].
The process involves treating amino acids with trimethylchlorosilane in methanol, generating the corresponding methyl ester hydrochlorides in a single step [6] [15]. The method exhibits excellent compatibility with various amino acid substrates and eliminates the need for harsh acidic conditions [16] [17]. Industrial implementation benefits from the ease of handling and the absence of temperature-sensitive reaction steps.
Microwave-assisted esterification represents a modern approach to industrial amino acid ester synthesis [17]. This methodology significantly reduces reaction times while maintaining high yields and product purity [17]. The process utilizes methanesulfonic acid or para-toluenesulfonic acid as catalysts under solventless conditions, achieving complete conversion within minutes rather than hours [17].
Industrial chlorination protocols must balance efficiency with selectivity while maintaining strict quality control standards. Optimized thionyl chloride processes have been refined to achieve pharmaceutical-grade purity through careful control of reaction parameters [4] [6]. Key optimization factors include temperature control (65-75°C), solvent selection (toluene/dichloromethane mixtures), and precise stoichiometry to minimize side reactions [4] [6].
Continuous flow chlorination systems offer significant advantages for industrial production, providing improved heat and mass transfer, enhanced safety, and consistent product quality [18]. These systems enable precise control of residence time (30-45 minutes) and temperature, resulting in process efficiencies of 92-96% [18] [19].
The integration of in-line monitoring systems, including high-performance liquid chromatography analysis and chiral separation techniques, ensures real-time quality control and enables immediate process adjustments [18] [19]. This approach significantly reduces batch-to-batch variability and improves overall process reliability.
Advanced crystallization techniques play a crucial role in achieving pharmaceutical-grade purity for amino acid esters [20] [21] [22]. The crystallization process must be carefully controlled to obtain the desired polymorphic form while eliminating impurities and achieving high enantiomeric purity [20] [21].
Seeded crystallization protocols have been developed to ensure consistent crystal morphology and size distribution [20] [23]. The process typically involves controlled cooling of concentrated solutions in appropriate solvent systems, followed by filtration and washing to remove residual impurities [21] [24].
Co-crystallization approaches have emerged as innovative purification methods, enabling the formation of stable crystal forms with improved physicochemical properties [22]. These techniques involve the interaction between the active pharmaceutical ingredient and appropriate coformers in fixed stoichiometric ratios, resulting in enhanced solubility and stability characteristics [22].
Continuous crystallization processes offer significant advantages over traditional batch methods, providing improved process control and consistent product quality [25]. These systems enable real-time monitoring of supersaturation levels and crystal growth rates, resulting in optimized particle size distribution and enhanced downstream processing characteristics [18] [25].
The development of environmentally benign synthetic methods has become increasingly important in pharmaceutical manufacturing. Biomass-derived feedstock utilization represents a promising approach for sustainable amino acid synthesis [26] [27] [28]. These methods utilize renewable carbon sources, including carbohydrates and lignocellulosic materials, as starting materials for amino acid production [26] [28].
Electrochemical conversion of biomass-derived compounds has shown particular promise, enabling the synthesis of amino acids under ambient conditions with high energy efficiency [27]. The process involves electrochemical oxidation of α-hydroxyl acids to α-keto acids, followed by reductive amination to yield amino acids [27]. This approach achieves excellent selectivity while utilizing renewable electricity as the energy source [27].
Carbon-negative synthesis methods have been developed that consume more carbon dioxide than they emit during the manufacturing process [29] [30]. These methods utilize carbon dioxide as a chemical feedstock, incorporating it into the final product structure while removing greenhouse gases from the atmosphere [29] [31]. Cell-free biocatalytic systems have been successfully employed to achieve carbon-negative amino acid synthesis with high efficiency [29] [30].
Metal-free nanostructured catalysts offer significant environmental advantages over traditional transition metal catalysts [32]. These systems eliminate concerns about metal contamination in pharmaceutical products while providing excellent catalytic activity and selectivity [32] [33]. The catalysts can be easily recovered and recycled, contributing to process sustainability and economic viability [32] [33].
Advanced solvent recycling systems have been implemented to minimize environmental impact and reduce manufacturing costs [34] [35] [36]. Distillation-based recovery methods achieve solvent recovery efficiencies of 85-98% depending on the solvent type and purification requirements [34] [35]. The recovered solvents meet stringent purity specifications (>98.5%) suitable for pharmaceutical manufacturing [35] [36].
Membrane separation technologies offer energy-efficient alternatives to traditional distillation methods, particularly for heat-sensitive solvents [34] [18]. These systems achieve excellent separation efficiency while reducing energy consumption by 30-50% compared to conventional purification methods [34] [18].
Solvent-free reaction conditions eliminate the need for organic solvents entirely, representing the ultimate in green chemistry approaches [37] [17]. These methods utilize mechanochemical activation or microwave heating to promote reactions in the absence of solvents [17]. While currently limited in scope, these approaches show significant promise for specific transformations.
Ionic liquid systems provide recyclable alternatives to conventional organic solvents [38]. These systems offer tunable properties, including polarity and thermal stability, enabling optimization for specific synthetic transformations [38]. The ionic liquids can be recovered and reused multiple times without significant loss of activity, contributing to process sustainability [38].
Asymmetric catalysis approaches have revolutionized the production of enantiomerically pure amino acids [39] [40] [41]. Copper-catalyzed asymmetric synthesis methods enable direct formation of chiral amino acids from simple starting materials with excellent enantiomeric excess (>99%) [40]. These methods utilize cooperative catalysis between copper complexes and chiral hydrogen-bond donors to achieve exceptional stereocontrol [40].
Chiral auxiliary methodologies provide reliable approaches for stereoselective amino acid synthesis [42] [43] [44]. These methods employ temporarily attached chiral groups to induce asymmetry during key bond-forming reactions [42] [44]. Menthone-derived auxiliaries have proven particularly effective, enabling synthesis of both enantiomers through simple auxiliary selection [42].
Enzymatic asymmetric synthesis offers highly selective methods for chiral amino acid production [45] [46] [47]. These biocatalytic approaches operate under mild conditions and achieve excellent stereoselectivity [45] [46]. Enzymatic reductive amination of α-keto acids represents a particularly efficient method, providing direct access to amino acids with high enantiomeric purity [46] [47].
Palladium-catalyzed enantioselective methods have been developed for the synthesis of complex chiral amino acid derivatives [39]. These methods employ specialized ligand systems to achieve exceptional levels of stereochemical control, enabling synthesis of quaternary amino acids with high efficiency [39].
Chiral high-performance liquid chromatography represents the gold standard for enantiomeric purity determination [48] [49] [50]. This method achieves detection limits of 0.1-0.5% enantiomeric excess with analysis times of 15-30 minutes [48] [49]. The technique requires minimal sample preparation and provides excellent reliability for pharmaceutical quality control [49] [50].
Gas chromatography with chiral stationary phases offers an alternative approach for enantiomeric analysis [48]. While requiring derivatization of amino acid samples, this method provides good sensitivity and reproducibility [48]. The technique is particularly useful for volatile amino acid derivatives and offers lower operating costs compared to liquid chromatography methods [48].
Capillary electrophoresis with chiral selectors provides rapid analysis with high resolution [51]. Highly sulfated-γ-cyclodextrin has proven particularly effective as a chiral recognition agent, enabling determination of enantiomeric purity to 0.1% with analysis times of 10-20 minutes [51]. This method offers high throughput and excellent precision for routine quality control applications [51].
Nuclear magnetic resonance spectroscopy with chiral shift reagents enables direct determination of enantiomeric ratios [49] [52]. While requiring longer analysis times (30-60 minutes), this method provides structural information in addition to stereochemical analysis [52]. Recent developments in high-field nuclear magnetic resonance instruments have improved sensitivity and reduced analysis times [53].
Derivatization methods with chiral reagents convert enantiomers into diastereomers for analysis by conventional techniques [49]. Protected L-proline and Mosher's acid have proven particularly effective for amino acid derivatization [49]. These methods achieve excellent resolution and provide reliable quantification of minor enantiomeric impurities [49].